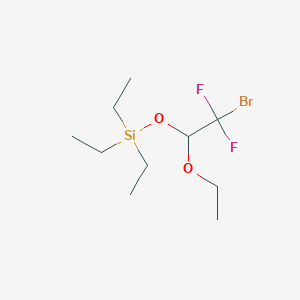
(6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine is an organic compound that features a brominated naphthalene ring attached to a cyclopropylmethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-naphthol to obtain 6-bromo-2-naphthol, which is then reacted with cyclopropylmethylamine under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production of (6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
(6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and other biological processes.
Mechanism of Action
The mechanism of action of (6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-naphthol: A precursor in the synthesis of (6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine.
6-Methoxy-2-naphthyl derivatives: These compounds share structural similarities and are studied for their antibacterial activity.
9,10-Di(naphthalen-2-yl)anthracene derivatives: Used in materials science for their fluorescent properties.
Uniqueness
This compound is unique due to the combination of the brominated naphthalene ring and the cyclopropylmethylamine group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H14BrN |
|---|---|
Molecular Weight |
276.17 g/mol |
IUPAC Name |
6-bromo-N-(cyclopropylmethyl)naphthalen-2-amine |
InChI |
InChI=1S/C14H14BrN/c15-13-5-3-12-8-14(6-4-11(12)7-13)16-9-10-1-2-10/h3-8,10,16H,1-2,9H2 |
InChI Key |
YEAZFNDCLKGBKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12070982.png)

![2-(((1H-Benzo[d]imidazol-2-yl)methyl)(methyl)amino)acetic acid hydrochloride](/img/structure/B12071003.png)




![N1,N1-dimethyl-N'1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide](/img/structure/B12071034.png)


![1-[5-(Dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12071050.png)


